molecular formula C19H15N3O5 B10890889 ethyl 4-{[(2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino}benzoate

ethyl 4-{[(2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino}benzoate

Cat. No.: B10890889
M. Wt: 365.3 g/mol
InChI Key: FGSRNNIIFWAHGJ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{[(E)-2-CYANO-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE is a complex organic compound with a unique structure that includes a cyano group, a nitrophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(E)-2-CYANO-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the cyanoacetylation of amines, where 2-cyano-N-(2-nitrophenyl)acetamide is treated with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(E)-2-CYANO-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various ester derivatives.

Scientific Research Applications

ETHYL 4-{[(E)-2-CYANO-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which ETHYL 4-{[(E)-2-CYANO-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and nitrophenyl-containing compounds. Examples are:

  • 2-cyano-N-(2-nitrophenyl)acetamide
  • Ethyl 2-cyano-3-(2-nitrophenyl)propanoate

Uniqueness

ETHYL 4-{[(E)-2-CYANO-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C19H15N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C19H15N3O5/c1-2-27-19(24)13-7-9-16(10-8-13)21-18(23)15(12-20)11-14-5-3-4-6-17(14)22(25)26/h3-11H,2H2,1H3,(H,21,23)/b15-11+

InChI Key

FGSRNNIIFWAHGJ-RVDMUPIBSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C#N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.